molecular formula C5H10O3 B1359805 4-Methoxybutanoic acid CAS No. 29006-02-8

4-Methoxybutanoic acid

Cat. No. B1359805
CAS RN: 29006-02-8
M. Wt: 118.13 g/mol
InChI Key: VRRCYIFZBSJBAT-UHFFFAOYSA-N
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Description

4-Methoxybutanoic acid, also known as Butanoic acid, 4-methoxy-, is a chemical compound with the empirical formula C5H10O312. It has a molecular weight of 118.1312.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Methoxybutanoic acid from the web search results.



Molecular Structure Analysis

The molecular structure of 4-Methoxybutanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms2. The SMILES string representation is OC(CCCOC)=O1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-Methoxybutanoic acid from the web search results.



Physical And Chemical Properties Analysis

4-Methoxybutanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 218.4±23.0 °C at 760 mmHg, and a flash point of 91.6±16.1 °C2. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds2.


Scientific Research Applications

Catalysis and Organic Synthesis

4-Methoxybutanoic acid has been explored in various fields, including catalysis and organic synthesis. It has been involved in triphase catalysis, specifically in the reaction of 4-methoxyphenylacetic acid with n-bromobutane, demonstrating its potential in organic solvent/alkaline solution reactions. Such studies highlight its role in facilitating organic transformations, offering insights into its utility in synthetic chemistry (Wu & Lee, 2001).

Biorefinery and Polyester Plastics

In the biorefinery context, 4-Methoxybutanoic acid derivatives have been identified as promising in the synthesis of α-hydroxy acids (AHAs), which are key components in solvents and biodegradable polyester plastics. The conversion of sugars to novel α-hydroxy acid platform molecules, including derivatives of 4-Methoxybutanoic acid, has opened new possibilities for their application in the production of eco-friendly plastics (Dusselier et al., 2013).

Fungal Metabolites and Chemical Studies

4-Methoxybutanoic acid has also been found in metabolites of higher fungi. Its derivatives, such as globoscinic acid and globoscin, were isolated from the culture media of certain fungi, indicating its presence in natural biological systems. These findings contribute to our understanding of fungal biochemistry and the potential for discovering new natural products (Adeboya et al., 1995).

Pharmaceutical Intermediates

In pharmaceutical research, derivatives of 4-Methoxybutanoic acid have been utilized as key intermediates in the synthesis of significant drugs. For instance, enantioselective synthesis routes involving 4-Methoxybutanoic acid derivatives have been developed for drugs like Aliskiren, a renin inhibitor. This demonstrates its importance in the synthesis of complex pharmaceutical molecules (Andrushko et al., 2008).

Safety And Hazards

The safety information available indicates that 4-Methoxybutanoic acid may be harmful if swallowed1. It is classified as Acute Tox. 4 Oral1. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment3.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 4-Methoxybutanoic acid from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRCYIFZBSJBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183218
Record name 4-Methoxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybutanoic acid

CAS RN

29006-02-8
Record name 4-Methoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29006-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029006028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
JP Scannell, DL PRUESS, TC DEMNY… - The Journal of …, 1972 - jstage.jst.go.jp
… using palladium oncharcoal as the catalyst, reduction gave the expected product, L-2amino-4-methoxybutanoic acid. Ilia whosephysicochemical data were consistent with the structure …
Number of citations: 78 www.jstage.jst.go.jp
KE Miller, MJ Strynar - Environmental Science & Technology …, 2022 - ACS Publications
… (LC-MS/MS) methods cover a wide range of these replacement chemicals including PFMPA (perfluoro-3-methoxypropanoic acid) and PFMBA (perfluoro-4-methoxybutanoic acid). …
Number of citations: 1 pubs.acs.org
MS Shimizu, R Mott, A Potter… - AGU Fall Meeting …, 2020 - ui.adsabs.harvard.edu
… acid (PFOA), perfluoro-2-methoxy- acetic acid (PFMOAA), perfluoro-2-propoxypropanoic acid (PFMOPrA)/perfluoro-2-methoxypropanoic acid (PMPA), perfluoro-4-methoxybutanoic acid …
Number of citations: 2 ui.adsabs.harvard.edu
SM Gardiner, JE March, PA Kemp, SA Ballard… - … of Pharmacology and …, 2006 - ASPET
… neutral endopeptidase (NEP) inhibition [with candoxatrilat or (2S)-2-{[1-({[(1S)-1-carboxy-2-(5-phenyl-1,3-oxazol-2-yl)ethyl]amino}carbonyl)cyclopentyl]methyl}-4-methoxybutanoic acid (…
Number of citations: 4 jpet.aspetjournals.org
W Alghamdi, J Marchiandi, D Szabo… - Journal of Hazardous …, 2022 - Elsevier
This study examined the release of per- and poly fluoroalkyl substances (PFAS) into an urban freshwater stream and sediment due to a large-scale industrial fire in Melbourne, Australia…
Number of citations: 4 www.sciencedirect.com
FB Mallory, JD Roberts - Journal of the American Chemical …, 1961 - ACS Publications
… (89%) of 3-phenyl-4-hydroxy-4methoxybutanoic acid lactone (XII), bp 117-120 (1.5 mm.), … Hydrolysis and Silver Oxide Oxidation of 3-Phenyl-4hydroxy-4-methoxybutanoic Acid Lactone (…
Number of citations: 31 pubs.acs.org
M Twohig, G Fujimoto, A Mohan, KL Organtini… - Waters Corp Application …, 2021 - lcms.cz
Per-and polyfluoroalkyl substances (PFAS) are a group of synthetic compounds that are used in a variety of industrial applications and consumer products and are known environmental …
Number of citations: 3 lcms.cz
JB Ari, I Navon, A Mandelbaum - International Journal of Mass …, 2006 - Elsevier
… sodium methoxide in boiling methanol resulted in 4-methoxybutanoic acid [15], which was … prepared by the reduction of 2-methyl-4-methoxybutanoic acid (Scheme 3a, R double bond …
Number of citations: 8 www.sciencedirect.com
T Dashman - Life Sciences, 1980 - Elsevier
… The reduced form of AMTB, L-2-amino-4-methoxybutanoic acid, was not an inhibitor; DL-2-amino-3-butenoic acid and DL-2-aminobutanoic acid were not inhibitors; nor were L-2-amino-…
Number of citations: 11 www.sciencedirect.com
SP Hollinshead, ML Trudell, P Skolnick… - Journal of medicinal …, 1990 - ACS Publications
… nickel reduction of the nitro function afforded 3-(5methoxyindol-3-yl)-2-amino-4-methoxybutanoic acid ethyl ester (7a) in 48% overallyield from 4a. Cyclization of 7a with glyoxylic acid …
Number of citations: 141 pubs.acs.org

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